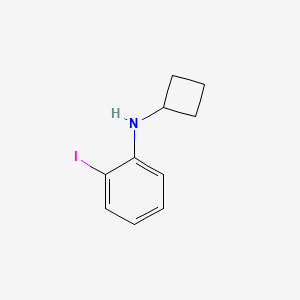

N-cyclobutyl-2-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutyl-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUUQGQJJOSLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclobutyl 2 Iodoaniline and Derivatives

Precursor Synthesis and Reactivity Pathways

The synthesis of N-cyclobutyl-2-iodoaniline often begins with the preparation of key intermediate compounds. These precursors, primarily N-cyclobutylaniline and 2-iodoaniline (B362364), are synthesized through established and novel chemical reactions. Their reactivity is then exploited to construct the final molecule.

N-cyclobutylaniline: The synthesis of N-alkylanilines, including N-cyclobutylaniline, can be achieved through several conventional methods. One common approach is the reductive amination of aniline (B41778) with cyclobutanone. This two-step, one-pot reaction involves the initial formation of an enamine or imine intermediate, which is then reduced using agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the secondary amine.

Alternatively, direct N-alkylation of aniline with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base can be employed. More advanced methods include palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide or triflate with an amine. For instance, a similar synthesis of N-arylcyclopropylamines has been successfully performed using a catalyst system comprised of Pd₂(dba)₃, BINAP, and NaOtBu. researchgate.net A modern approach involves the radical α-C-H cyclobutylation of aniline derivatives using photoredox catalysis, which offers a direct way to form α-cyclobutyl N-alkylaniline products. scispace.comnih.gov

2-Iodoaniline: This crucial intermediate is an aromatic amine that can be prepared through various routes. sigmaaldrich.com A practical and increasingly common method is the decarboxylative iodination of anthranilic acids. This approach avoids the use of transition metals and harsh bases. rsc.orgrsc.org Commercially available 2-iodoaniline can also be purified through recrystallization from a benzene (B151609) and petroleum ether solvent system. orgsyn.org As a versatile building block, 2-iodoaniline is utilized in the synthesis of pharmaceuticals like antifungal agents and neuroprotective drugs, as well as in the agrochemical industry for creating pesticides and herbicides. calibrechem.com

Electrophilic aromatic iodination is a fundamental strategy for introducing an iodine atom onto an aromatic ring, such as that of N-cyclobutylaniline. Due to the electron-donating nature of the cyclobutylamino group, the aromatic ring is activated towards electrophilic substitution, primarily at the ortho and para positions.

Common iodinating reagents include molecular iodine (I₂) combined with an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more potent electrophilic iodine species ("I+"). wikipedia.orgmdpi.com Another widely used and milder reagent is N-iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid (TFA). researchgate.netorganic-chemistry.org The catalytic amount of acid enhances the electrophilicity of the iodine, facilitating the reaction under mild conditions and often with high regioselectivity and yield. organic-chemistry.org For more deactivated or complex substrates, reagent systems such as a mixture of iodine and potassium iodate in concentrated sulfuric acid, which forms the highly electrophilic triiodine cation (I₃⁺), can be effective. wikipedia.org

| Reagent System | Catalyst/Co-reagent | Typical Substrates | Key Features |

| I₂ | Oxidizing Agent (e.g., H₂O₂, HNO₃) | Activated Aromatics | Generates electrophilic iodine in situ. |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Electron-Rich Aromatics | Mild conditions, short reaction times, high yields. organic-chemistry.org |

| I₂ / KIO₃ | H₂SO₄ | Deactivated Arenes | Forms highly reactive I₃⁺ species. wikipedia.org |

| Bis(methanesulfonyl) peroxide / Iodide | Silver Mesylate | (Hetero)arenes | Forms sulfonyl-based hypoiodite for regioselective iodination. nih.gov |

A significant advancement in the synthesis of aryl iodides is the development of transition-metal-free decarboxylative iodination. This method provides a direct route to compounds like 2-iodoaniline from readily available aromatic carboxylic acids. nih.govsemanticscholar.orgsoton.ac.uk

One practical procedure involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and molecular iodine (I₂) as the halogen sources. rsc.org The reaction proceeds under transition-metal-free and base-free conditions, with oxygen being a necessary component for the transformation. rsc.org This method is scalable, exhibits high functional-group tolerance, and provides 2-iodoanilines with high regioselectivity and in good yields. rsc.orgrsc.org Mechanistic studies suggest the reaction may proceed through a radical pathway. rsc.org Another novel approach utilizes iodine monochloride (ICl) in the presence of potassium phosphate, which is effective for a wide range of aryl and heteroaryl carboxylic acids and can be performed in various solvents, including water. figshare.com

Table 1: Synthesis of 2-Iodoaniline Derivatives via Decarboxylative Iodination of Anthranilic Acids rsc.org

| Starting Material | Product | Yield |

|---|---|---|

| 2-Amino-4-bromobenzoic acid | 5-Bromo-2-iodoaniline | 77% |

| 2-Amino-5-bromobenzoic acid | 4-Bromo-2-iodoaniline | 74% |

| 2-Amino-5-chlorobenzoic acid | 5-Chloro-2-iodoaniline | 59% |

| 2-Amino-4-chlorobenzoic acid | 4-Chloro-2-iodoaniline | 68% |

Direct Synthesis and Derivatization Routes

An alternative synthetic logic involves starting with a pre-functionalized aromatic ring and subsequently introducing the desired substituents. These routes focus on the N-cyclobutylation of 2-iodoaniline or the direct iodination of an existing N-cyclobutylaniline precursor using metal catalysts.

This approach begins with 2-iodoaniline and introduces the cyclobutyl group onto the nitrogen atom. Standard N-alkylation methods, such as reacting 2-iodoaniline with cyclobutyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium hydride), can be effective. The base deprotonates the aniline, forming a more nucleophilic amide anion that attacks the cyclobutyl bromide.

Another powerful method is reductive amination. Here, 2-iodoaniline is reacted with cyclobutanone in the presence of a reducing agent. The reaction typically proceeds via the formation of a hemiaminal intermediate that dehydrates to an imine (or enamine), which is then reduced in situ to the final this compound.

Metal-catalyzed reactions offer another pathway for the iodination of N-aryl compounds, often providing unique reactivity and selectivity. While electrophilic iodination is common, C-H activation/iodination catalyzed by transition metals like palladium (Pd), copper (Cu), or iridium (Ir) represents a more modern strategy. These methods can offer different regioselectivity compared to classical electrophilic substitution by utilizing directing groups to guide the iodination to a specific C-H bond.

For instance, chiral phosphoric acids have been used as catalysts for the atroposelective iodination of N-arylindoles, demonstrating the potential for catalyzed iodination to control stereochemistry. nih.gov Although not a direct iodination of N-cyclobutylaniline, this highlights the principle of using catalysts to mediate the introduction of iodine onto an N-aryl system. Such protocols can be advantageous when specific regioselectivity is required or when the substrate is not sufficiently reactive for traditional electrophilic iodination.

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound and related compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous materials, minimize waste, and improve energy efficiency.

Key green chemistry strategies applicable to the synthesis of N-substituted anilines include:

Catalyst- and Additive-Free Reactions: A significant advancement in green synthesis is the development of procedures that operate without catalysts or additives. For instance, the synthesis of 2-benzyl N-substituted anilines has been achieved through a sequential imine condensation–isoaromatization pathway under mild, additive-free conditions. beilstein-journals.orgnih.gov This approach, if adapted for this compound, would eliminate the need for metal catalysts and acidic or basic additives, thereby simplifying purification and reducing waste streams.

Use of Greener Solvents: Traditional N-alkylation reactions often employ volatile organic compounds (VOCs). A greener alternative is the use of ionic liquids (ILs) as the reaction medium. ILs are non-volatile and can be recycled, offering a more sustainable option for the synthesis of N-monoalkyl-substituted anilines. rsc.org Another approach involves using water as a solvent, which is the most environmentally benign option. rsc.org

Atom Economy and Waste Prevention: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. chemrxiv.org The "borrowing hydrogen" methodology is an excellent example, where the N-alkylation of anilines with alcohols yields water as the primary byproduct, resulting in high atom economy. researchgate.netorganic-chemistry.org This contrasts with traditional alkylations using alkyl halides, which generate stoichiometric amounts of salt waste.

Energy Efficiency: Employing energy-efficient methods, such as microwave irradiation or ultrasound, can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgorganic-chemistry.org Photoredox catalysis is another mild, energy-efficient method that can facilitate C-H cyclobutylation of aniline derivatives under visible light irradiation. nih.govthieme-connect.comnih.gov

The following table summarizes the application of green chemistry principles to the synthesis of N-substituted anilines.

| Green Chemistry Principle | Application in N-Substituted Aniline Synthesis | Potential Benefit for this compound |

| Prevention of Waste | Designing syntheses with high atom economy, such as the borrowing hydrogen method. researchgate.netorganic-chemistry.org | Reduced formation of byproducts and simpler purification. |

| Use of Catalysis | Employing reusable heterogeneous catalysts (e.g., Pd/C) instead of stoichiometric reagents. organic-chemistry.org | Enhanced reaction efficiency and ease of catalyst recovery and reuse. |

| Safer Solvents & Auxiliaries | Utilizing water or ionic liquids as reaction media; conducting reactions without catalysts or additives. beilstein-journals.orgrsc.orgrsc.org | Minimized use and release of hazardous organic solvents. |

| Design for Energy Efficiency | Using microwave irradiation or photoredox catalysis to conduct reactions at lower temperatures and shorter durations. organic-chemistry.orgthieme-connect.comnih.gov | Lower energy consumption and reduced operational costs. |

| Less Hazardous Chemical Syntheses | Using less toxic starting materials, such as alcohols instead of alkyl halides for N-alkylation. researchgate.net | Improved safety profile of the overall synthetic process. |

Advanced Synthetic Protocols

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient protocols for constructing complex molecules like this compound. These methods often involve telescoping multiple reaction steps into a single operation or controlling the three-dimensional arrangement of atoms with high precision.

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. By avoiding the isolation and purification of intermediates, these procedures can save time, materials, and energy. ijcce.ac.ir

While a specific one-pot synthesis for this compound is not prominently documented, established methodologies for related compounds provide a blueprint for its potential development. For example, multicomponent reactions (MCRs) are a powerful class of one-pot procedures. The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an acidic proton, is used to synthesize complex N-substituted heterocycles in a single step. nih.gov

A hypothetical one-pot synthesis of this compound could be envisioned through several routes:

Sequential N-Alkylation and Iodination: Starting from aniline, a one-pot procedure could involve an initial N-cyclobutylation followed by a regioselective ortho-iodination of the resulting N-cyclobutylaniline.

Sequential Iodination and N-Alkylation: Conversely, 2-iodoaniline could be subjected to N-cyclobutylation in a one-pot fashion. The reaction of 2-chloronitrobenzene with amines in the presence of DBU to form N-substituted-2-nitroanilines provides a precedent for synthesizing ortho-substituted anilines, which could be adapted. tandfonline.com

Multicomponent Assembly: A more advanced strategy could involve a multicomponent reaction that simultaneously forms the N-cyclobutyl and ortho-iodo functionalities on the aniline ring.

The following table outlines potential one-pot strategies and their key features.

| Strategy | Reactants | Key Transformations | Advantages |

| Sequential Alkylation-Iodination | Aniline, Cyclobutylating Agent, Iodinating Agent | 1. N-cyclobutylation2. Ortho-iodination | Readily available starting material (aniline). |

| Sequential Iodination-Alkylation | 2-Iodoaniline, Cyclobutylating Agent | 1. N-cyclobutylation | Controlled regiochemistry of iodine. |

| Three-Component Reaction | Aniline Derivative, Cyclobutyl Precursor, Iodine Source | C-N and C-I bond formation | High convergence and efficiency. nih.gov |

While this compound itself is an achiral molecule, stereoselectivity becomes a critical consideration in the synthesis of its derivatives that contain one or more stereocenters. The introduction of chirality, for instance, through substitution on the cyclobutane ring, necessitates synthetic methods that can control the spatial arrangement of these substituents.

Research into related structures demonstrates the feasibility of stereoselective reactions involving N-cyclobutyl anilines. A photocatalyzed [4+2] cycloaddition between N-cyclobutyl aniline substrates and α-substituted vinylketones has been shown to produce cyclohexylamine derivatives with excellent diastereoselectivity (dr >20:1 in some cases). nih.gov This indicates that the N-cyclobutyl aniline scaffold can effectively participate in reactions where new stereocenters are formed in a controlled manner.

Key considerations for the stereoselective synthesis of this compound derivatives include:

Chiral Starting Materials: The use of enantiopure starting materials, such as a chiral derivative of cyclobutylamine or a chiral aniline precursor, can be a straightforward way to introduce stereocenters. For example, chiral cyclobutyl dehydro amino acids have been synthesized from natural products like (−)-α-pinene. doi.orgresearchgate.net

Asymmetric Catalysis: The employment of chiral catalysts can induce enantioselectivity or diastereoselectivity in a reaction, allowing for the creation of specific stereoisomers from achiral or racemic precursors.

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a molecule can influence the outcome of subsequent reactions. In the synthesis of complex cyclobutane-containing natural products, the stereochemistry of the cyclobutane ring often directs the stereoselective introduction of new functional groups. ntu.ac.uknih.gov

The table below highlights scenarios where stereoselectivity is a key factor in the synthesis of derivatives.

| Synthetic Goal | Stereochemical Challenge | Potential Approach |

| Synthesis of a (1R,2S)-2-methylcyclobutyl derivative | Controlling the relative and absolute stereochemistry on the cyclobutane ring. | Diastereoselective reaction on a chiral cyclobutane precursor or asymmetric catalysis. ntu.ac.uknih.gov |

| Reaction at a prochiral center on a derivative | Differentiating between two prochiral faces or groups. | Use of a chiral catalyst or a chiral auxiliary to direct the reaction to one face. |

| [4+2] Cycloaddition to form a polycyclic derivative | Controlling the diastereoselectivity of the ring fusion. | Substrate control using the existing N-cyclobutyl aniline moiety to direct the approach of the dienophile. nih.gov |

Mechanistic Investigations and Reaction Pathways Involving N Cyclobutyl 2 Iodoaniline Scaffolds

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The 2-iodoaniline (B362364) moiety in N-cyclobutyl-2-iodoaniline makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions.

Carbopalladation and Cross-Alkylation Reactions of Alkynes

Palladium-catalyzed reactions involving the carbopalladation of alkynes are a powerful tool for the synthesis of substituted alkenes and heterocyclic systems. The general mechanism initiates with the oxidative addition of an aryl halide, such as this compound, to a palladium(0) complex to form an arylpalladium(II) intermediate. This intermediate can then undergo carbopalladation with an alkyne.

In the context of this compound derivatives, if an alkyne is tethered to the aniline (B41778) nitrogen, an intramolecular carbopalladation can occur. This process involves the insertion of the alkyne into the aryl-palladium bond, generating a vinylpalladium intermediate. This intermediate can then be trapped by a cross-coupling partner in a subsequent alkylation step. While specific examples with this compound are not detailed in the available literature, the synthesis of 2-indolylboramides via Pd-catalyzed heteroannulation of 2-iodoaniline derivatives and Bdan-capped alkynes highlights the utility of this approach. chemicalregister.com The reaction is highly regioselective, leading to a variety of C2-borylated indoles. chemicalregister.com

A plausible reaction pathway for a derivative of this compound tethered to an alkyne is depicted below:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the this compound derivative.

Intramolecular Carbopalladation: The tethered alkyne inserts into the Aryl-Pd bond, forming a cyclic vinylpalladium intermediate.

Cross-Alkylation: The vinylpalladium species can then react with an alkylating agent.

Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

Mechanistic studies on the cross-coupling of alkynyl stannanes with aryl iodides suggest a catalytic cycle involving initial oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation and fast reductive elimination. illinois.edu

Table 1: Plausible Products from Palladium-Catalyzed Carbopalladation/Cross-Alkylation of an Alkyne-Tethered this compound Derivative

| Reactant 1 (Aryl Iodide) | Reactant 2 (Alkyne) | Coupling Partner | Potential Product |

| N-cyclobutyl-2-iodo-N-(prop-2-yn-1-yl)aniline | Intramolecular | Alkyl Halide (R-X) | 1-cyclobutyl-3-(alkylidene)indoline |

| This compound | Phenylacetylene | - | 1-cyclobutyl-2-phenyl-1H-indole |

C–C Cleavage Reactions Initiated by Palladium Catalysis

Palladium catalysts are also capable of initiating the cleavage of carbon-carbon bonds, particularly in strained ring systems. While direct C-C cleavage of the cyclobutyl group in this compound has not been specifically reported, related transformations provide insight into this possibility. For instance, palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones followed by cycloisomerization has been developed to yield pyrazoles. nih.gov Mechanistic studies, including DFT calculations, suggest that β-carbon elimination of a stable 6-membered chelate palladium complex occurs. nih.gov

In a hypothetical scenario involving a derivative of this compound, the palladium catalyst could coordinate to the molecule in a manner that facilitates the cleavage of a C-C bond within the cyclobutyl ring. This would likely proceed through a β-carbon elimination pathway from a palladacyclic intermediate. The stereoselective synthesis of 1,3-enynes from 1,3-diynes has been demonstrated through the palladium-catalyzed selective C–C bond cleavage of cyclopropanol (B106826). nih.gov The catalytic cycle is proposed to start with the oxidative addition of cyclopropanol to the active Pd(0) catalyst. nih.gov

Intramolecular Heck Reactions and Cyclization Mechanisms

The intramolecular Heck reaction is a powerful method for the synthesis of carbocyclic and heterocyclic compounds from substrates containing both an aryl or vinyl halide and an alkene. nih.gov For a derivative of this compound containing an appropriately positioned alkene moiety, an intramolecular Heck reaction can lead to the formation of various nitrogen-containing heterocycles. beilstein-journals.orgscholaris.ca

The catalytic cycle for the intramolecular Heck reaction generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl iodide C-I bond of the this compound derivative, forming an arylpalladium(II) complex. wikipedia.org

Migratory Insertion: The tethered alkene coordinates to the palladium center and then inserts into the aryl-palladium bond. This step is typically regioselective, favoring the formation of five- or six-membered rings.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a double bond and regenerating the Pd(0) catalyst.

The regioselectivity of the migratory insertion and the stereochemistry of the final product are influenced by factors such as the length of the tether connecting the aryl group and the alkene, as well as the nature of the ligands on the palladium catalyst. wikipedia.org Intramolecular Heck reactions have been successfully employed in the synthesis of complex natural products. nih.gov For instance, the reaction of indolylallylamides derived from 2- and 3-iodoindoles can lead to the formation of β- and γ-carbolinones. acs.org

Table 2: Potential Heterocyclic Products from Intramolecular Heck Reactions of this compound Derivatives

| Substrate | Ring Size Formed | Potential Product Class |

| N-allyl-N-cyclobutyl-2-iodoaniline | 6-membered | Tetrahydroquinoline derivative |

| N-cyclobutyl-N-(pent-4-en-1-yl)-2-iodoaniline | 6-membered | Benzazepine derivative |

| N-but-3-en-1-yl-N-cyclobutyl-2-iodoaniline | 5-membered | Dihydroindole derivative |

Catellani Reactions and Ortho-Functionalization

The Catellani reaction is a palladium-catalyzed process that enables the di- or tri-functionalization of aryl iodides. researchgate.net This reaction utilizes norbornene as a transient mediator to facilitate C-H functionalization at the ortho position of the aryl iodide, followed by a terminating cross-coupling reaction at the ipso position (the carbon originally bearing the iodine). researchgate.net

The mechanistic cycle of the Catellani reaction is complex and is generally accepted to proceed through the following key steps:

Oxidative Addition: A Pd(0) catalyst adds to the C-I bond of this compound.

Carbopalladation: The resulting arylpalladium(II) species undergoes carbopalladation with norbornene. researchgate.net

Ortho-C-H Activation: The palladium center then activates a C-H bond at the ortho position of the aniline ring, forming a palladacycle.

Reaction with an Electrophile: This palladacycle can then react with an electrophile (e.g., an alkyl halide), leading to the formation of a new C-C bond at the ortho position.

Termination: The cycle is terminated by a cross-coupling reaction at the ipso-position, which regenerates the Pd(0) catalyst and releases the poly-substituted product. researchgate.net

This reaction is highly valuable for the synthesis of polysubstituted arenes that would be difficult to access through traditional methods. sci-hub.se The Catellani reaction can facilitate a variety of C-C and C-N bond-forming reactions at the ortho position. researchgate.net An unexpected ortho-Heck reaction has also been discovered under Catellani conditions. beilstein-journals.org

Table 3: Illustrative Products of a Catellani Reaction with this compound

| Ortho-Functionalizing Agent | Ipso-Terminating Agent | Potential Product Structure |

| Alkyl Halide (R-X) | Alkene (Heck-type) | 2-alkyl-6-vinyl-N-cyclobutylaniline |

| Aryl Bromide (Ar-Br) | Boronic Ester (Suzuki-type) | 2-aryl-6-aryl'-N-cyclobutylaniline |

| Benzyloxyamine | Alkynyl Carboxylic Acid | 2-amino-6-alkynyl-N-cyclobutylaniline |

Palladium-Mediated C-N Bond Formation Pathways

The secondary amine in this compound can participate in palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination. While this reaction typically involves the coupling of an amine with an aryl halide, intramolecular variants are also possible, leading to the formation of nitrogen-containing heterocycles.

For instance, a derivative of this compound could be designed to undergo an intramolecular C-N coupling. More commonly, the N-H bond of this compound itself can react with another aryl halide in an intermolecular fashion. The development of reliable and versatile palladium catalysts has made these reactions widely applicable in the synthesis of anilines and their derivatives. mdpi.comorganic-chemistry.org

A novel palladium-catalyzed tandem process for synthesizing 1-functionalized indoles has been developed, which involves the coupling of o-haloanilines with unsaturated carbon units. nih.gov This cascade N-annulation allows for the efficient introduction of diverse functionalized N-units. nih.gov Palladium-catalyzed C-N cross-coupling reactions are frequently used in the total synthesis of natural products and for the late-stage functionalization of complex molecules. nih.govmdpi.com

Hypervalent Iodine Chemistry and Related Reactivity

The iodine atom in this compound can be oxidized to a hypervalent state, typically iodine(III) or iodine(V). Hypervalent iodine reagents are valuable in organic synthesis due to their oxidizing properties and their ability to participate in a variety of transformations. nih.gov

Aryl iodides like this compound can be converted into hypervalent iodine(III) compounds, such as (diacetoxyiodo)arenes or diaryliodonium salts, upon treatment with appropriate oxidizing agents. sci-hub.sersc.org For example, oxidation with peracetic acid can yield an aryliodine(III) diacetate.

These hypervalent iodine reagents derived from this compound could then be used in various synthetic applications:

Oxidizing Agents: As potent and selective oxidizing agents for a range of functional groups.

Group Transfer Reagents: For the transfer of the N-cyclobutyl-2-aminophenyl group to nucleophiles in arylation reactions. Diaryliodonium salts are particularly effective for this purpose. sci-hub.sersc.org

Precursors for other reactions: Hypervalent iodine compounds can serve as precursors in transition metal-catalyzed cross-coupling reactions.

The reactivity of hypervalent iodine compounds is often compared to that of transition metals, with reactions being described in terms of oxidative addition, reductive elimination, and ligand coupling. diva-portal.org The favorable reduction of the hypervalent iodine to its monovalent state is a key driving force for these reactions. The development of methods for the synthesis of hypervalent iodine compounds, including one-pot procedures, has increased their accessibility and utility in organic synthesis.

Table 4: Potential Hypervalent Iodine Reagents from this compound and Their Applications

| Oxidizing Agent | Resulting Hypervalent Iodine Reagent | Potential Application |

| Peracetic Acid | N-cyclobutyl-2-(diacetoxyiodo)aniline | Oxidation of alcohols to aldehydes/ketones |

| m-CPBA / TsOH | 4-(cyclobutylamino)-3-iodophenyliodonium tosylate | Arylation of nucleophiles |

| Oxone | N-cyclobutyl-2-iodoxyaniline | Stronger oxidation reactions |

Halogen Bonding Interactions and Electrophilic Activation

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a Lewis base. beilstein-journals.org Iodine, being the largest and most polarizable of the common halogens, forms particularly strong halogen bonds. beilstein-journals.org The iodine atom in this compound can act as a halogen bond donor, influencing reaction mechanisms and enabling electrophilic activation.

The σ-hole on the iodine atom of this compound is a region of positive electrostatic potential located along the axis of the C-I bond. richmond.edu This site can interact with electron-rich species like lone pairs on nitrogen or oxygen atoms, or with π-systems. richmond.edumdpi.com This directional, non-covalent interaction can serve to pre-organize reactants, holding them in a specific orientation that is favorable for a subsequent reaction.

In the context of activating cyclic systems, halogen bonding can play a role similar to hydrogen bonding in organocatalysis. beilstein-journals.org For instance, a substrate containing a Lewis basic site could be brought into close proximity with a catalyst or another reactant through a halogen bond involving the iodoaniline scaffold. This interaction can enhance the electrophilicity of the substrate or stabilize a transition state. Halogen bonding interactions have been shown to stabilize highly reactive species like iodonium (B1229267) ions within complex supramolecular structures, such as helices, demonstrating their capacity to modulate reactivity. nih.gov

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating the mechanistic details of reactions involving hypervalent iodine and halogen bonding. researchgate.netchemrxiv.org For reactions utilizing derivatives of this compound, computational studies can provide critical insights into activation barriers, the stability of intermediates, and the geometries of transition states.

DFT calculations have been successfully used to predict the stability of halogen-bonded complexes and to quantify the interaction energies. richmond.educhemrxiv.org These studies can confirm the role of halogen bonding in stabilizing specific conformations or reaction intermediates. For example, calculations can reveal that a folded or helical geometry, stabilized by halogen bonds and π-stacking interactions, is significantly lower in energy than other possible conformations. nih.gov

In mechanistic studies of hypervalent iodine reactions, quantum chemical calculations can elucidate reaction pathways, such as ligand-coupling substitution versus Sₙ2 or elimination pathways. researchgate.net By calculating the energy profiles of these competing pathways, researchers can predict how factors like substituents and solvent will influence the reaction outcome. These theoretical investigations are invaluable for understanding regioselectivity and for designing more efficient and selective reactions. researchgate.net

Table 3: Typical Parameters Investigated via Computational Chemistry

| Parameter | Method | Purpose |

|---|---|---|

| Interaction Energy | DFT, Supramolecular Approach | To quantify the strength of halogen bonds and other non-covalent interactions. |

| Geometry Optimization | DFT, Ab initio | To determine the lowest energy structures of reactants, intermediates, and products. |

| Transition State Search | DFT (e.g., QST2, QST3) | To locate the transition state structure and calculate the activation energy barrier. |

Radical Reaction Pathways

While many reactions of aryl iodides proceed through ionic or concerted pathways, the potential for radical mechanisms exists, particularly for their hypervalent iodine derivatives. (Dichloroiodo)arenes, which can be synthesized from this compound, are known to participate in reactions that proceed via radical addition or substitution mechanisms. nih.gov These reactions are typically initiated by heat, light (photolysis), or a chemical radical initiator. The relatively weak I-Cl or I-C bonds in the hypervalent species can undergo homolytic cleavage to generate radical intermediates, which can then propagate a chain reaction or engage in further transformations. The specific pathways and products would be highly dependent on the reaction conditions and the nature of the substrate involved.

Radical Trapping Experiments

Radical trapping experiments are a common strategy to detect the presence of radical intermediates in a reaction. These experiments involve the addition of a radical scavenger, a molecule that can react with and "trap" transient radical species, leading to the formation of a stable, identifiable product. The detection of this adduct provides strong evidence for a radical-mediated pathway.

In the context of reactions involving this compound, radical intermediates could be generated through homolytic cleavage of the carbon-iodine bond, often initiated by a transition metal catalyst, light, or a radical initiator. To investigate the presence of such radicals, a trapping agent like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) could be introduced into the reaction mixture. TEMPO is a stable radical that efficiently scavenges carbon-centered radicals. nih.gov

If a reaction of this compound were to proceed through a radical mechanism, the addition of TEMPO would be expected to yield a trapped adduct, as depicted in the hypothetical experiment below. The formation of such a product would suppress the formation of the desired cyclized product, and its identification would substantiate the involvement of radical intermediates.

Hypothetical Radical Trapping Experiment:

| Reactant | Reagent | Radical Trap | Expected Trapped Product | Implication |

| This compound | Radical Initiator (e.g., AIBN) | TEMPO | 1-((2-(cyclobutylamino)phenyl)oxy)-2,2,6,6-tetramethylpiperidine | Suggests the formation of an aryl radical intermediate. |

While specific studies on this compound are not available, the principle has been demonstrated in related systems. For instance, the addition of TEMPO to reactions of ortho-substituted benzynes, which can be considered precursors to aryl radicals, has been shown to generate corresponding aryl radical adducts that can be subsequently trapped. nih.gov

Proposed Biradical Intermediates and Cyclization

In certain transition metal-catalyzed reactions, particularly those that may not follow a classical polar mechanism, the formation of biradical intermediates has been proposed. In the case of the intramolecular cyclization of this compound, a plausible pathway could involve the formation of a biradical species.

This process could be initiated by a single-electron transfer (SET) from a low-valent metal catalyst to the C-I bond of this compound, leading to its reductive cleavage and the formation of an aryl radical and an iodide anion. The aryl radical could then undergo an intramolecular addition to the cyclobutyl ring. This step would generate a new, transient biradical intermediate. The subsequent fate of this biradical would determine the final product distribution.

A proposed cyclization pathway involving a biradical intermediate is as follows:

Initiation: A catalyst (e.g., a palladium(0) complex) undergoes oxidative addition to the C-I bond of this compound, or a radical initiator generates an aryl radical.

Intramolecular Radical Addition: The resulting aryl radical attacks the cyclobutyl ring intramolecularly. This step is a key feature of radical cyclization reactions. wikipedia.org

Formation of a Biradical Intermediate: This addition leads to the formation of a transient biradical species. The stability and subsequent reaction of this intermediate are critical.

Cyclization/Rearrangement: The biradical can undergo further rearrangement or cyclization to form a more stable product.

Termination: The reaction is terminated by a final step, such as hydrogen atom abstraction or a further reaction with the catalyst, to yield the final heterocyclic product.

Applications in Complex Molecular Construction and Scaffold Synthesis

N-cyclobutyl-2-iodoaniline as a Key Synthetic Intermediate

The dual functionality of this compound, combining a nucleophilic nitrogen center with an electrophilic carbon-iodine bond, makes it an ideal precursor for constructing complex molecular frameworks through intramolecular and intermolecular reactions.

This compound is a valuable precursor for synthesizing a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. Its utility is prominently demonstrated in palladium-catalyzed intramolecular cyclization reactions. These reactions facilitate the formation of fused ring systems, such as cyclobutane-fused indolines and other related N-heterocycles. The process typically involves the formation of a carbon-nitrogen bond, leading to a new heterocyclic ring fused to the original benzene (B151609) ring. The specific outcome of these cyclization reactions can be tailored by carefully selecting the reaction conditions, including the choice of catalyst, ligands, and base.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Aniline (B41778) Derivatives

| Starting Material Class | Reaction Type | Heterocyclic Product | Catalyst/Reagent |

|---|---|---|---|

| N-Alkynyl Anilines | Intramolecular Hydroamination | Indoles, Quinolines | Gold(I) or Iodine |

| o-Iodoanilines | Intramolecular C-N Coupling | Indolines | Palladium(0) |

| 1-Arylpyrroles | Annulative π-Extension | Pyrrolo[1,2-f]phenanthridines | Palladium |

This table illustrates general synthetic routes to N-heterocycles where substrates similar in reactivity to this compound are employed.

The strategic placement of the iodo and amino groups in this compound allows for its use in sequential or tandem reactions to construct elaborate polycyclic systems. Following an initial cyclization to form a foundational heterocyclic structure, the molecule can undergo further functionalization and subsequent ring-closing reactions. This iterative approach enables the assembly of complex, multi-ring scaffolds. For example, a cyclobutane-fused indoline, synthesized from this compound, can be further elaborated through cross-coupling reactions at the nitrogen atom, followed by an intramolecular C-H activation/arylation to form intricate polycyclic frameworks like cyclobutane-fused carbazoles.

Bicyclo[1.1.1]pentanes (BCPs) are recognized as valuable bioisosteres for para-substituted benzene rings in medicinal chemistry, offering improved physicochemical properties. While this compound is not a direct precursor to the BCP core, the synthetic methodologies involving aniline derivatives are crucial for creating nitrogen-substituted BCPs. The synthesis of these important motifs often relies on the reaction of [1.1.1]propellane with various nucleophiles, including anilines. Specifically, electrophilic activation of [1.1.1]propellane enables its reaction with anilines to yield nitrogen-substituted BCPs, which are prominent in drug discovery. Furthermore, radical-based approaches have also been developed to synthesize bicyclo[1.1.1]pentylamines (BCPAs), which serve as sp³-rich surrogates for anilines. The cross-coupling techniques, such as those used to functionalize this compound, are directly applicable to linking BCP building blocks to other molecular fragments.

Catalytic Roles in Organic Transformations

Beyond its role as a structural precursor, this compound and its derivatives are important substrates in sophisticated catalytic systems, enabling efficient and selective organic transformations.

This compound derivatives, particularly those featuring tethered alkyne or allene (B1206475) functionalities, serve as effective substrates in gold(I)-catalyzed intramolecular reactions. Gold(I) catalysts act as powerful π-acids, activating the carbon-carbon multiple bond towards nucleophilic attack by the aniline nitrogen. This activation facilitates cyclization cascades, leading to the formation of complex heterocyclic structures. For instance, an N-propargyl derivative of this compound can undergo a gold-catalyzed intramolecular hydroamination to produce a cyclobutane-fused dihydroquinoline. The reaction often proceeds through a key cyclopropyl (B3062369) gold carbene intermediate, which then rearranges to the final product. The iodine atom remains available for subsequent functionalization, adding to the synthetic utility of this methodology.

Table 2: Gold(I)-Catalyzed Cyclization Reactions

| Substrate Type | Reaction | Product Scaffold | Key Intermediate |

|---|---|---|---|

| 1,5-Enyne | Domino Reaction / 1,2-Migration | Bicyclo[3.1.0]hexene | Cyclopropyl gold carbene |

| N-propargylaminoquinones | 6-endo Cycloisomerization | Azaanthraquinones | Vinyl-gold species |

This table provides examples of gold-catalyzed reactions on substrates with functionalities that can be incorporated into this compound derivatives.

This compound is an exemplary substrate for palladium/norbornene cooperative catalysis, famously known as the Catellani reaction. This powerful strategy enables the simultaneous functionalization of both the ortho and ipso positions of the aryl iodide in a single, orchestrated sequence. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound. Norbornene then acts as a transient mediator, inserting into the aryl-palladium bond and facilitating a subsequent C-H activation at the ortho position to form a stable palladacycle intermediate. This intermediate can then react with an electrophile (e.g., an alkyl halide) and a terminating reagent, leading to a highly substituted, polyfunctional aromatic product. This methodology allows for the efficient construction of complex molecules with multiple points of diversity from a single, readily accessible starting material.

Derivatization and Functionalization Strategies

The true synthetic utility of this compound lies in its capacity for a wide array of derivatization and functionalization reactions. The ortho-iodoaniline moiety is a particularly powerful platform for introducing molecular complexity through well-established and cutting-edge cross-coupling methodologies.

The carbon-iodine bond in this compound is a key reactive site for the introduction of a vast assortment of functional groups, primarily through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern medicinal and materials chemistry, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The following table summarizes potential cross-coupling reactions that can be employed to functionalize the this compound scaffold, based on established reactivity patterns of aryl iodides.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Functional Group |

| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids, esters) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl, Heteroaryl, Alkyl, Alkenyl |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Alkynyl |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Alkenyl |

| Buchwald-Hartwig Amination | Amines (primary, secondary) | Pd₂(dba)₃, BINAP or other phosphine (B1218219) ligands | Substituted Amino |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Aryl, Alkenyl, Alkyl |

| Negishi Coupling | Organozinc Reagents | Pd(PPh₃)₄ | Alkyl, Aryl, Alkenyl |

This table represents theoretically viable reactions based on the known reactivity of the 2-iodoaniline (B362364) scaffold. Specific experimental conditions for this compound may require optimization.

These reactions allow for the systematic modification of the this compound core, enabling the synthesis of libraries of compounds for screening in drug discovery and materials science. The cyclobutyl group itself can influence the steric and electronic properties of the molecule, potentially modulating the reactivity of the iodoaniline core and the properties of the final products.

Achieving stereochemical control is a paramount challenge in the synthesis of complex, biologically active molecules. While this compound is achiral, its derivatization can lead to the formation of chiral centers, necessitating stereoselective synthetic strategies.

One of the primary avenues for introducing stereochemistry is through the use of chiral catalysts in the aforementioned cross-coupling reactions. For instance, the use of chiral phosphine ligands in palladium-catalyzed reactions can induce asymmetry in the product. This is particularly relevant in reactions that create new stereocenters, such as certain types of Heck or Negishi couplings.

Furthermore, if the functional groups introduced onto the this compound scaffold are themselves chiral or can be subsequently modified to introduce chirality, the stereochemical outcome of these transformations becomes critical. For example, the coupling of a chiral boronic acid in a Suzuki reaction would lead to a diastereomeric mixture if a new stereocenter is formed, unless the reaction conditions are optimized for diastereoselectivity.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N-cyclobutyl-2-iodoaniline, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the iodoaniline ring and the aliphatic protons of the cyclobutyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide valuable information about the electronic environment and connectivity of the protons.

Aromatic Region: The protons on the substituted benzene (B151609) ring would likely appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern (1,2-disubstituted) would lead to a complex splitting pattern, likely a series of doublets and triplets, depending on the coupling constants between adjacent protons.

Aliphatic Region: The protons of the cyclobutyl ring are expected to resonate in the upfield region (typically δ 1.5-4.5 ppm). The methine proton attached to the nitrogen atom would be the most downfield of this group due to the deshielding effect of the adjacent heteroatom. The methylene (B1212753) protons of the cyclobutyl ring would likely show complex splitting patterns due to geminal and vicinal coupling.

N-H Proton: The proton on the secondary amine is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Aromatic Carbons: The six carbons of the benzene ring would give rise to six distinct signals in the aromatic region (typically δ 100-150 ppm). The carbon atom bonded to the iodine (C-I) is expected to be significantly shifted upfield due to the heavy atom effect, while the carbon atom bonded to the nitrogen (C-N) will be shifted downfield.

Aliphatic Carbons: The carbons of the cyclobutyl group will appear in the aliphatic region of the spectrum (typically δ 20-60 ppm). The methine carbon directly attached to the nitrogen will be the most downfield signal in this group.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Aromatic C-I | - | ~90 |

| Aromatic C-N | - | ~145 |

| N-H | Variable (broad) | - |

| N-CH (cyclobutyl) | 3.5 - 4.5 | 50 - 60 |

| CH₂ (cyclobutyl) | 1.5 - 2.5 | 20 - 35 |

Note: These are hypothetical values based on the chemical structure and are for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H bond, C-H bonds of the aromatic and aliphatic systems, and C=C bonds of the aromatic ring.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

C-H Aliphatic Stretch: Strong absorption bands are expected just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹) due to the C-H stretching vibrations of the cyclobutyl group.

C=C Aromatic Stretch: One or more sharp absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the carbon-carbon double bond stretching vibrations within the benzene ring.

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, in the far-infrared region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Note: These are hypothetical values based on the chemical structure and are for illustrative purposes.

Mass Spectrometry Techniques (e.g., HRMS, GC-MS, EI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate determination of the molecular mass of the parent ion, which allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₂IN). The theoretical exact mass of this compound is 273.0015 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS can be used to assess the purity of a sample of this compound and to obtain its mass spectrum.

Electron Ionization (EI): EI is a common ionization technique used in MS. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure. Expected fragments for this compound might include the loss of the cyclobutyl group, the iodine atom, or other smaller fragments. Predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 273.0015 |

| [M+H]⁺ | 274.0093 |

| [M-C₄H₇]⁺ (loss of cyclobutyl) | 218.9545 |

| [M-I]⁺ | 146.0964 |

Note: These are predicted values and are for illustrative purposes.

Crystallographic and Diffraction Studies

Crystallographic techniques are used to determine the three-dimensional arrangement of atoms in a crystalline solid.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample.

Column Chromatography: This is a preparative technique used to separate and purify larger quantities of this compound from impurities. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used for both analytical and preparative purposes. It is particularly useful for assessing the purity of the final product with high accuracy.

Gas Chromatography (GC): As mentioned earlier, GC can be used for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC is a suitable method for its analysis, especially when coupled with a mass spectrometer.

The choice of a specific chromatographic method and the conditions (e.g., column, mobile phase, detector) will depend on the specific requirements of the separation and analysis.

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry provides powerful tools to investigate the mechanistic details of reactions involving this compound, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in elucidating the mechanisms of reactions it participates in, such as palladium-catalyzed C-N cross-coupling reactions (e.g., the Buchwald-Hartwig amination).

DFT studies can map out the entire reaction pathway, identifying key intermediates and transition states. researchgate.netchem8.org For a typical Buchwald-Hartwig reaction involving an aryl iodide like this compound, the catalytic cycle is believed to involve steps such as oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. researchgate.net

DFT calculations can provide the relative energies of all species along the reaction coordinate, allowing for the determination of the rate-determining step. nih.gov Furthermore, these calculations can shed light on the role of ligands, bases, and solvents in the reaction, aiding in the optimization of reaction conditions. researchgate.net The insights gained from DFT analysis are crucial for understanding the reactivity of this compound and for designing more efficient synthetic routes.

Molecular modeling, often performed in conjunction with DFT calculations, allows for the visualization and analysis of the three-dimensional structures of reactants, intermediates, transition states, and products. For reactions involving this compound, understanding the precise geometries of these species is key to comprehending the reaction mechanism.

The geometry of the transition state, in particular, is of paramount importance as it dictates the activation energy and, consequently, the reaction rate. Molecular modeling can reveal the bond lengths and angles of the atoms involved in the transition state, providing a detailed picture of the bond-breaking and bond-forming processes. For instance, in a C-N coupling reaction, modeling can illustrate the approach of the nitrogen atom to the aromatic carbon and the simultaneous departure of the iodine atom.

By analyzing the geometries of the reactants and transition states, chemists can gain insights into steric and electronic effects that influence the reaction's outcome. For example, the orientation of the cyclobutyl group in this compound could sterically influence the approach to the palladium catalyst in a cross-coupling reaction. These geometric parameters, when combined with the energetic information from DFT, provide a comprehensive understanding of the reaction dynamics at a molecular level.

Table 2: Key Information from Computational Studies

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction pathways, energies of intermediates and transition states, rate-determining steps. | Elucidating the mechanism of its participation in C-N coupling and other reactions. |

| Molecular Modeling | 3D structures, bond lengths and angles of reactants and transition states. | Understanding steric and electronic effects of the cyclobutyl and iodo substituents on reactivity. |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns

The inherent functionalities of N-cyclobutyl-2-iodoaniline—a reactive carbon-iodine bond and a nucleophilic secondary amine—provide a fertile ground for the exploration of novel reactivity patterns. The ortho-relationship of these groups is particularly intriguing, suggesting a predisposition for intramolecular cyclization reactions to forge new heterocyclic systems.

Future research could focus on transition-metal-catalyzed reactions that exploit the C-I bond. For instance, palladium-catalyzed methodologies, which have been successfully applied to a range of 2-iodoanilines for the synthesis of quinazolinones, could be adapted. mdpi.com One could envision a one-pot, multi-component reaction involving this compound, a carbon monoxide source, and various amines to construct a library of N-cyclobutyl-substituted quinazolinones. mdpi.com

Furthermore, the development of indole (B1671886) syntheses from o-haloanilines offers a blueprint for potential applications of this compound. acs.orgnih.gov Sequential cross-coupling and oxidative cyclization strategies could be explored to generate novel N-cyclobutyl-substituted indoles. acs.orgnih.gov Additionally, samarium(II) diiodide-mediated radical cyclizations, which have been shown to be effective for N-allenyl-2-iodoanilines, could be investigated with appropriately substituted this compound derivatives to access unique indole scaffolds under mild conditions. rsc.org

The reactivity of the N-H bond in conjunction with the ortho-iodo substituent also warrants investigation. This could involve directed C-H activation reactions, where the cyclobutylamino group serves as a directing group to functionalize the aniline (B41778) ring at other positions, leading to polysubstituted aniline derivatives.

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. While this compound itself is achiral, its derivatives possess the potential for chirality. Future research should therefore be directed towards the development of asymmetric synthetic routes to access enantioenriched compounds derived from this scaffold.

One promising avenue is the development of catalytic enantioselective methods for the synthesis of chiral N-substituted allylic amines. louisiana.edu By analogy, asymmetric amination of appropriate olefinic precursors could provide access to chiral N-cyclobutylaniline derivatives. Another approach could involve the asymmetric synthesis of α-amino acids using nickel(II) complexes of glycine (B1666218) Schiff bases, a methodology that has proven effective for preparing a wide variety of α-amino acids. nih.gov Adapting this chemistry could lead to novel chiral amino acids incorporating the N-cyclobutylaniline moiety.

Furthermore, chiral auxiliaries could be employed to direct stereoselective transformations of this compound derivatives. youtube.com For instance, attaching a chiral auxiliary to the nitrogen atom could influence the stereochemical outcome of subsequent cyclization or coupling reactions, allowing for the diastereoselective synthesis of complex heterocyclic structures.

Integration with Flow Chemistry and High-Throughput Screening

The adoption of continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. aurigeneservices.comnih.gov The integration of this compound chemistry with flow technologies represents a significant area for future development.

Flow chemistry would be particularly beneficial for reactions that are exothermic or involve hazardous reagents, which are often encountered in the functionalization of haloanilines. nih.gov For example, transition-metal-catalyzed cross-coupling reactions involving this compound could be optimized in a flow reactor to precisely control temperature, pressure, and reaction time, leading to higher yields and purities. aurigeneservices.com The ability to safely handle reactive intermediates in a continuous stream could also enable the exploration of novel reaction pathways that are inaccessible in batch synthesis. nih.gov

Coupling flow chemistry with high-throughput screening would allow for the rapid optimization of reaction conditions and the efficient generation of compound libraries based on the this compound scaffold. This integrated approach could accelerate the discovery of new bioactive molecules and functional materials.

Green and Sustainable Methodologies in Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of environmentally benign reagents, solvents, and catalysts. Future research on this compound should prioritize the development of green and sustainable synthetic methodologies.

This could involve the exploration of transition-metal-free synthesis routes. For instance, microwave-assisted methods for the synthesis of anilines from aryl halides in the absence of transition metals and organic solvents could be adapted for the preparation and functionalization of this compound. researchgate.net The use of water as a solvent and the development of recyclable catalytic systems are other important avenues to explore.

Iron-catalyzed synthesis of N-alkylanilines from arenes presents another sustainable approach. chemistryviews.org Developing an iron-catalyzed C-H amination protocol for the direct synthesis of this compound from 2-iodoaniline (B362364) and a cyclobutyl source would be a significant advancement in green chemistry. Furthermore, developing synthetic routes that start from readily available and renewable starting materials, such as isatoic anhydride (B1165640) derivatives, could also contribute to more sustainable chemical processes. nih.gov

Advanced Computational Studies for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of molecular properties, reaction mechanisms, and reactivity. nih.govresearchgate.net Advanced computational studies on this compound and its derivatives could provide valuable insights to guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of this compound. mdpi.com Such studies could help in understanding the regioselectivity of various reactions and in designing substrates for specific transformations. For example, computational modeling could predict the most likely sites for C-H activation or the feasibility of different cyclization pathways.

Molecular dynamics simulations could be used to study the interactions of this compound derivatives with biological targets, aiding in the rational design of new drug candidates. nih.gov Furthermore, computational screening of virtual compound libraries based on this scaffold could identify promising molecules for synthesis and biological evaluation. By combining computational predictions with experimental validation, a more efficient and targeted approach to the development of this compound chemistry can be achieved.

Q & A

Q. How can researchers integrate qualitative and quantitative data to address mechanistic uncertainties in this compound’s reactivity?

- Methodological Answer : Combine kinetic data (quantitative) with spectroscopic observations (qualitative) using mixed-methods frameworks. Thematic analysis of reaction pathways can map intermediates, while Arrhenius plots quantify activation parameters. Triangulate findings with computational insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.